(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane
Description
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F21O/c14-4(15,1-3-2-35-3)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLHRMQNRDJRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F21O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880416 | |
| Record name | ((Perfluorodecyl)methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-54-7 | |
| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heneicosafluoroundecyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Perfluorodecyl)methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is a perfluorinated compound used as a surfactant
Pharmacokinetics
The compound has a molecular weight of 576.14, and its physical properties, such as its boiling point (82-85 °C/3 mmHg) and melting point (61-66 °C), suggest that it may have low volatility and could be relatively stable in the environment.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Perfluorodecyl-1,2-epoxypropane. For instance, temperature can affect the compound’s physical state and its interactions with biological membranes. The compound’s stability at room temperature suggests that it may be relatively resistant to degradation in the environment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Perfluoroalkyl Chain Length Variants
The Pharos Project () lists several oxirane derivatives with varying perfluoroalkyl chain lengths:
Key Trends :
- Chain Length vs. Properties : Longer perfluoroalkyl chains (e.g., 25–29 F) enhance hydrophobicity and thermal stability but reduce solubility in organic solvents .
- Reactivity : Shorter chains (e.g., 21 F in the target compound) balance reactivity and inertness, enabling controlled epoxide ring-opening reactions for polymer crosslinking .
Substituent Modifications
Trifluoromethyl-Branched Analogues
Compounds like [47795-34-6] () incorporate trifluoromethyl (-CF₃) groups, introducing steric hindrance and altering electronic effects:
- Impact on Reactivity : The -CF₃ group reduces the electrophilicity of the oxirane ring compared to linear perfluoro chains, slowing nucleophilic attacks (e.g., by amines or alcohols) .
- Applications : Such derivatives are prioritized in low-reactivity environments, such as inert coatings for electronics .
Partially Fluorinated Analogues
lists (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane (13 F atoms):
Functional Group Comparisons
Perfluorinated Acids vs. Oxiranes
Perfluorooctanoic acid (PFOA, CAS 335-67-1) and perfluorooctanesulfonic acid (PFOS, CAS 1763-23-1) ():
Physicochemical Property Trends
Insights :
- Longer perfluoroalkyl chains increase melting points and hydrophobicity (LogP) due to enhanced van der Waals interactions.
- Density scales with fluorine content, as seen in the target compound’s 1.758 g/cm³ .
Preparation Methods
Epoxidation of Alkenes
- Direct oxidation of an alkene precursor using peroxy acids (e.g., m-chloroperoxybenzoic acid) or other oxidants.
- For perfluorinated alkenes, selective oxidation is challenging due to the electron-withdrawing fluorines.
- Catalytic oxidation using metal complexes (vanadium, molybdenum, titanium) can be employed for asymmetric or selective epoxidation.
- Industrially, ethylene oxide is produced by silver-catalyzed oxidation of ethylene, but this method is less applicable to long-chain perfluoroalkenes due to volatility and reactivity differences.
Intramolecular Cyclization of Halohydrins
- Halohydrins are formed by halogenation of alkenes in aqueous media, producing vicinal halohydrins.
- Treatment of halohydrins with strong base (e.g., NaOH, NaH) deprotonates the hydroxyl group, which then displaces the adjacent halide via an intramolecular SN2 reaction, forming the epoxide ring.
- This method is stereospecific and often preferred for complex molecules where regio- and stereochemistry control is critical.
Specific Preparation Methods for (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane
Starting Materials
- The key precursor is a perfluorinated alkyl chain bearing a terminal alkene or halohydrin functionality.
- Perfluorodecyl derivatives are commercially available or synthesized via telomerization or fluorination methods.
- The terminal alkene can be introduced by elimination reactions or by direct synthesis of perfluoroalkyl alkenes.
Epoxidation via Halohydrin Cyclization
- The perfluorinated alkene is first converted to the corresponding halohydrin by reaction with halogens (Br2 or Cl2) in aqueous solvent.
- The halohydrin intermediate is then treated with a strong base such as sodium hydroxide or sodium hydride.
- The base deprotonates the hydroxyl group, generating an alkoxide ion that intramolecularly attacks the adjacent carbon bearing the halogen, displacing it and forming the epoxide ring.
- This method ensures retention of the perfluorinated chain and provides stereochemical control over the epoxide formation.
Direct Epoxidation of Perfluoroalkyl Alkenes
- Alternatively, direct epoxidation of the perfluorinated alkene using peroxy acids or catalytic systems can be employed.
- Due to the electron-deficient nature of perfluoroalkenes, specialized catalysts such as titanium or molybdenum complexes may be required to achieve efficient epoxidation.
- Reaction conditions must be optimized to avoid degradation or side reactions of the fluorinated chain.
Industrial and Patent-Reported Methods
- Patent literature (e.g., US5710211A) describes processes for producing fluorinated epoxides by controlled oxidation of fluorinated alkenes or by halohydrin cyclization.
- These methods emphasize mild reaction conditions, use of selective catalysts, and purification steps to isolate the epoxide with high purity and yield.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The intramolecular cyclization of halohydrins is favored for complex fluorinated epoxides due to better regio- and stereoselectivity.
- The electron-withdrawing effect of fluorines reduces the nucleophilicity of the alkene, making direct epoxidation less efficient without catalysts.
- Neighboring group effects and steric hindrance in the perfluorinated chain can influence the cyclization step and must be considered in reaction design.
- Purification typically involves chromatographic techniques compatible with fluorinated compounds, such as fluorous-phase chromatography.
- Safety considerations include handling of halogens and strong bases, as well as the inert but persistent nature of perfluorinated compounds.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane in laboratory settings?
- Methodological Answer :
- Use sealed, grounded containers to prevent electrostatic discharge, and store in refrigerated, well-ventilated areas away from heat sources .
- Employ personal protective equipment (PPE), including gloves and eye protection. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .
- Avoid inhalation by working in fume hoods or outdoor settings with proper respiratory protection .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to resolve fluorinated regions, complemented by NMR for oxirane ring protons. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- X-ray Crystallography : Resolve steric effects of the perfluorinated chain and epoxide geometry, though crystallization may require low-temperature conditions due to high fluorine content .
Q. How can researchers design a synthesis route for this fluorinated oxirane derivative?
- Methodological Answer :
- Start with perfluoroundecyl iodide as a precursor. Perform nucleophilic substitution with a glycidol derivative under anhydrous conditions.
- Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance epoxide ring stability. Monitor intermediates via TLC and FT-IR for epoxy group confirmation .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics and AI models optimize reaction conditions for fluorinated oxiranes?
- Methodological Answer :
- Use COMSOL to simulate solvent effects and thermal gradients during synthesis. Pair with AI-driven algorithms (e.g., Bayesian optimization) to predict optimal reaction times and yields .
- Validate predictions experimentally by comparing simulated vs. actual NMR shifts and reaction efficiencies .
Q. What strategies resolve contradictions in reactivity data for fluorinated oxiranes under varying pH or solvent conditions?
- Methodological Answer :
- Conduct systematic kinetic studies under controlled pH (e.g., buffered aqueous/organic systems) to isolate hydrolysis vs. nucleophilic attack pathways.
- Use DFT calculations (e.g., Gaussian software) to model transition states and identify steric/electronic barriers in perfluorinated chains .
Q. How does the perfluorinated chain influence the compound’s dielectric properties, and how can this be measured?
- Methodological Answer :
- Perform dielectric spectroscopy across a frequency range (10–10 Hz) to assess polarization effects. Compare with non-fluorinated analogs to isolate fluorine’s contribution.
- Correlate results with molecular dynamics simulations to map fluorine chain conformation effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermal stability values for fluorinated oxiranes?
- Methodological Answer :
- Replicate experiments using standardized DSC/TGA protocols (e.g., heating rate 10°C/min under nitrogen).
- Analyze decomposition byproducts via GC-MS to identify competing degradation pathways (e.g., epoxide ring opening vs. C-F bond cleavage) .
Theoretical and Framework Integration
Q. What conceptual frameworks guide research on fluorinated epoxides’ environmental persistence?
- Methodological Answer :
- Link to Green Chemistry Principles: Quantify PFAS degradation products using LC-HRMS and assess bioaccumulation potential via partition coefficient modeling (log ) .
- Align with OECD guidelines for PFAS risk assessment to ensure regulatory relevance .
Tables for Key Findings
| Safety Protocol | Implementation | Reference |
|---|---|---|
| Ventilation Requirements | Use fume hoods with ≥100 ft/min airflow for vapor containment | |
| Spill Management | Neutralize with calcium carbonate; avoid water to prevent runoff |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
